molecular formula C5H10ClNO B1408259 2-(Isopropylamino)acetyl chloride CAS No. 1353941-04-4

2-(Isopropylamino)acetyl chloride

Cat. No. B1408259
CAS RN: 1353941-04-4
M. Wt: 135.59 g/mol
InChI Key: VHRRFKJZMLUJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)acetyl chloride is a chemical compound that contains a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 acyl halogenide (aliphatic), and 1 secondary amine (aliphatic) .


Synthesis Analysis

The synthesis of compounds similar to 2-(Isopropylamino)acetyl chloride often involves reactions of acid chlorides with primary amines . The reaction mechanism typically involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the primary amine .


Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)acetyl chloride includes 1 acyl halogenide (aliphatic) and 1 secondary amine (aliphatic) . It also contains 1 multiple bond and 1 double bond .


Chemical Reactions Analysis

Acyl chlorides, such as 2-(Isopropylamino)acetyl chloride, are extremely reactive. They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .

Scientific Research Applications

Optical Resolution Studies

Studies on the optical resolution of compounds related to 2-(Isopropylamino)acetyl chloride have been conducted, focusing on the resolution of chiral centers and the optimization of yields and optical purity. For example, the optical resolution of 3-cyano-2-hydroxypropyl trimethylammonium chloride using N-acetyl-L-glutamic acid as a resolution agent has been studied, demonstrating the potential for high optical purity and yield in the resolution processes (Zha Xiao-lin & Sun Yue-sheng, 2005).

Thermoresponsive Polymers

Research into the development of thermoresponsive polymers has led to the synthesis of new monomers bearing isopropylamide groups. These polymers exhibit lower critical solution temperatures (LCST) that can be tuned by pH and salt concentration, demonstrating their potential in applications requiring temperature-sensitive materials (Xue Jiang et al., 2014).

Photoluminescence in Metal Complexes

The study of metal complexes involving ligands similar to 2-(Isopropylamino)acetyl chloride has revealed interesting photoluminescent properties. For instance, Zinc(II) chloride complexes with related ligands have been characterized, showing distinct photoluminescence bands influenced by the structure and electronic states of the ligand, which could have implications for materials science and optoelectronics (A. Berezin et al., 2017).

Encapsulation for Flavor Preservation

Research into encapsulation techniques has utilized compounds with structural similarities to 2-(Isopropylamino)acetyl chloride for the stabilization of volatile aroma compounds. This work demonstrates the potential of microencapsulation for enhancing the stability and controlled release of flavors in food products, thereby extending their commercial use (Yun Yin & K. Cadwallader, 2019).

Green Chemistry in Drug Design

In the realm of drug design and discovery, analogs structurally related to 2-(Isopropylamino)acetyl chloride have been synthesized through environmentally friendly methods. These compounds, explored for their potential analgesic and antipyretic properties, highlight the role of green chemistry in developing new therapeutic agents with reduced environmental impact (Y. Dathu Reddy et al., 2014).

Ferroelectric Organic Salts

Investigations into simple organic salts, including those related to 2-(Isopropylamino)acetyl chloride, have identified candidates with high ferroelectric phase transition temperatures and significant spontaneous polarization. These properties make them suitable for practical technological applications, indicating potential uses in electronics and materials science (D. Fu et al., 2011).

Mechanism of Action

The reaction mechanism of acyl chlorides with primary amines involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the primary amine . This is followed by the removal of a chloride ion and a hydrogen ion from the nitrogen .

Safety and Hazards

Acetyl chloride, a compound similar to 2-(Isopropylamino)acetyl chloride, is considered hazardous. It is extremely flammable and may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(propan-2-ylamino)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRRFKJZMLUJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isopropylamino)acetyl chloride
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)acetyl chloride
Reactant of Route 3
Reactant of Route 3
2-(Isopropylamino)acetyl chloride
Reactant of Route 4
Reactant of Route 4
2-(Isopropylamino)acetyl chloride
Reactant of Route 5
Reactant of Route 5
2-(Isopropylamino)acetyl chloride
Reactant of Route 6
2-(Isopropylamino)acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.